2-Isopropyl-5-methylpyrazine

説明

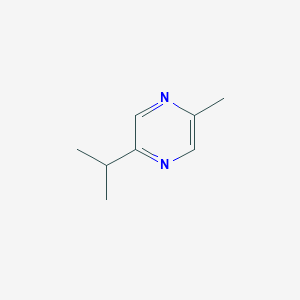

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTQKVQDZHXLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065677 | |

| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a roasted, coffee, nutty, earthy odour | |

| Record name | 2-Methyl-5-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Isopropyl-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.984 | |

| Record name | 2-Methyl-5-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-05-8 | |

| Record name | 2-Methyl-5-isopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-isopropyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-ISOPROPYL PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818RIW504V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropyl-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis Pathways of 2-Isopropyl-5-methylpyrazine: An In-Depth Technical Guide

Abstract

2-Isopropyl-5-methylpyrazine (CAS 13925-05-8) is a potent alkylpyrazine used extensively in the flavor and fragrance industry for its characteristic earthy, roasted, and nut-like profile.[1] Beyond its organoleptic utility, it serves as a structural scaffold in the synthesis of bioactive pharmaceutical intermediates. This guide provides a rigorous technical analysis of its synthesis, focusing on two primary pathways: Heterocyclization (Condensation) and Radical Alkylation (Minisci Reaction) .[1] Emphasis is placed on regiocontrol, mechanistic causality, and scalable protocols.

Introduction & Retrosynthetic Analysis

The synthesis of 2-isopropyl-5-methylpyrazine presents a classic challenge in heterocyclic chemistry: Regioselectivity .[1] The pyrazine ring is symmetric in its unsubstituted form, but the introduction of alkyl groups at the 2 and 5 positions requires precise control over the assembly of the ring or the functionalization of a pre-existing scaffold.

Structural Challenges

The target molecule is an unsymmetrical 2,5-disubstituted pyrazine.[1] The primary impurity in most synthesis routes is the 2,6-isomer (2-isopropyl-6-methylpyrazine), which possesses similar physical properties (boiling point) but distinct sensory and chemical characteristics.[1]

Retrosynthetic Strategy

We define two strategic disconnections:

-

Route A (Cyclocondensation): Disconnection of the N-C bonds leads to a 1,2-diamine and a 1,2-dicarbonyl precursor.[1] This is the thermodynamic approach, governed by the condensation kinetics of the amine and carbonyl groups.

-

Route B (Late-Stage Functionalization): Disconnection of the isopropyl group leads to 2-methylpyrazine.[1] This utilizes radical chemistry (Minisci reaction) to attach the alkyl group to the electron-deficient heterocycle.[1][2][3]

Figure 1: Retrosynthetic map illustrating the two primary chemical pathways.

Pathway 1: Cyclocondensation (The Industrial Standard)[1]

This pathway relies on the condensation of 1,2-propanediamine with 3-methyl-2-oxobutanal (isopropyl glyoxal).[1] It is the preferred industrial route due to the availability of precursors, but it requires careful optimization to maximize the 2,5-isomer over the 2,6-isomer.

Mechanistic Insight

The reaction proceeds via a double Schiff base formation followed by oxidative aromatization.

-

Nucleophilic Attack: The diamine nitrogens attack the carbonyl carbons.

-

Regiocontrol Factor: 3-methyl-2-oxobutanal has an aldehyde carbon (C1, highly reactive, less steric bulk) and a ketone carbon (C2, less reactive, hindered by isopropyl).[1] 1,2-propanediamine has a primary amine at C1 (less hindered) and a primary amine at C2 (hindered by methyl).[1]

-

Ideal Alignment: The unhindered amine (C1 of diamine) attacks the hindered ketone (C2 of glyoxal), while the hindered amine (C2 of diamine) attacks the aldehyde.[1] This "mismatch" is kinetically slower but thermodynamically favored for certain isomers.[1]

-

Reality: The fastest reaction is often the unhindered amine attacking the unhindered aldehyde. This leads to a mixture of dihydropyrazine intermediates.[1]

-

Experimental Protocol

Reagents:

-

1,2-Diaminopropane (1.0 eq)[1]

-

3-Methyl-2-oxobutanal (1.1 eq) (Often generated in situ from oxime or acetal)[1]

-

Solvent: Methanol or Ethanol (anhydrous)[1]

-

Oxidant: Air/O2 (with catalyst) or KOH/MnO2 for laboratory scale.[1]

Step-by-Step Workflow:

-

Pre-Cooling: Charge a reactor with methanol and cool to -10°C. The low temperature is critical to control the exothermic condensation and improve regioselectivity by favoring the thermodynamic product.

-

Addition: Add 1,2-diaminopropane. Slowly add 3-methyl-2-oxobutanal dropwise over 2 hours. Crucial: Maintain temperature < 0°C. Rapid addition favors polymerization.[1]

-

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will darken as dihydropyrazines form.

-

Aromatization (Oxidation):

-

Industrial: Inject air/O2 into the mixture in the presence of a catalyst (e.g., CuO or KOH/methanol) at reflux (65°C) for 6 hours.

-

Lab Scale: Add KOH (2.0 eq) to facilitate dehydration/aromatization.[1]

-

-

Workup: Quench with water. Extract with Dichloromethane (DCM) (3x).[1][4]

-

Purification: The crude oil contains both 2,5- and 2,6-isomers (typically 60:40 ratio).[1] Fractional distillation is required.[1]

Yield: 45-60% (combined isomers).[1]

Pathway 2: Minisci Alkylation (Direct Functionalization)[1]

For laboratories requiring rapid access to the molecule without complex distillation of isomers, the Minisci reaction offers a direct route starting from commercially available 2-methylpyrazine. This method utilizes a silver-catalyzed radical decarboxylation of isobutyric acid.[1]

Mechanistic Insight

The reaction involves the generation of a nucleophilic isopropyl radical which attacks the protonated (electron-deficient) pyrazine ring.[1]

-

Radical Generation: Peroxydisulfate oxidizes Ag(I) to Ag(II).[1] Ag(II) oxidizes isobutyric acid, causing decarboxylation and releasing an isopropyl radical.[1]

-

Radical Addition: The isopropyl radical attacks the protonated 2-methylpyrazine.[1]

-

Selectivity: The radical attacks positions 3, 5, and 6.

Experimental Protocol

Reagents:

-

2-Methylpyrazine (1.0 eq)[1]

-

Isobutyric acid (3.0 eq)[1]

-

Ammonium Persulfate

(1.5 eq)[1] -

Silver Nitrate

(0.1 eq, Catalyst)[1] -

Sulfuric Acid

(1.0 eq, to protonate the base)[1] -

Solvent: Water/DCM biphasic system or Water/Acetonitrile.[1][5]

Step-by-Step Workflow:

-

Solubilization: Dissolve 2-methylpyrazine and isobutyric acid in water. Add

to adjust pH to ~2.0. Protonation activates the ring.[1] -

Catalyst Addition: Add

.[1] Heat the solution to 70°C. -

Radical Initiation: Add a solution of ammonium persulfate dropwise over 30 minutes. Note: Gas evolution (

) will be vigorous.[1] Ensure adequate venting.[1] -

Reaction: Stir at 70-80°C for 2 hours.

-

Workup: Cool to room temperature. Neutralize with concentrated

or NaOH (pH > 9). -

Extraction: Extract with DCM or Ethyl Acetate. The product is in the organic phase.[2][4][6][7]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) or fractional distillation.[1]

Yield: 40-55% (Major product: 2-isopropyl-5-methylpyrazine).[1]

Figure 2: Minisci reaction pathway for direct alkylation.

Comparative Analysis & Data Summary

| Feature | Cyclocondensation (Route A) | Minisci Alkylation (Route B)[1][5] |

| Precursors | 1,2-Diaminopropane, Isopropyl Glyoxal | 2-Methylpyrazine, Isobutyric Acid |

| Key Catalyst | KOH or CuO (Oxidation) | AgNO3 (Radical Generation) |

| Major Challenge | Separation of 2,5 vs 2,6 isomers | Handling vigorous gas evolution ( |

| Regioselectivity | Low (Statistical mix ~1.5:[1]1) | Moderate to High (Favors 2,[1]5) |

| Scalability | High (Industrial preferred) | Moderate (Heat management issues) |

| Cost | Low | Medium (Silver catalyst/Reagents) |

Safety & Handling

-

Pyrazine Odor: These compounds have extremely low odor thresholds.[1] All synthesis and workup must be performed in a high-efficiency fume hood.[1] Glassware should be treated with an oxidizing bleach solution before removal from the hood to neutralize odors.

-

Flammability: 2-Isopropyl-5-methylpyrazine is a combustible liquid (Flash point ~70°C).[1]

-

Minisci Hazards: The reaction generates significant quantities of

and heat. On a large scale, persulfate addition must be strictly controlled to prevent thermal runaway.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.[1] Retrieved from [Link][1]

-

The Good Scents Company (2023). 2-methyl-5-isopropyl pyrazine Flavor and Fragrance Information.[1][8] Retrieved from [Link][1]

-

Dunca, N. et al. (2022). Visible-light-mediated Minisci C–H alkylation of heteroarenes.[1] National Institutes of Health.[1] Retrieved from [Link]

Sources

- 1. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Propanediamine (CAS 78-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. parchem.com [parchem.com]

Sensory characteristics of 2-Isopropyl-5-methylpyrazine

An In-Depth Technical Guide to the Sensory Characteristics of 2-Isopropyl-5-methylpyrazine

Abstract

2-Isopropyl-5-methylpyrazine is a volatile heterocyclic compound paramount to the flavor profiles of numerous thermally processed foods. As a member of the alkylpyrazine family, it is renowned for its potent and distinctive sensory characteristics, contributing significantly to the desirable roasted, nutty, and earthy aromas developed during cooking, roasting, and fermentation. This technical guide provides a comprehensive exploration of the sensory properties of 2-Isopropyl-5-methylpyrazine, designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. The guide delves into its olfactory and gustatory profile, analytical characterization methodologies, and the biochemical pathways governing its formation. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for understanding and applying the unique sensory attributes of this key flavor compound.

Introduction: The Significance of Alkylpyrazines in Flavor Science

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are among the most important contributors to the aroma of cooked foods.[1] Their formation is primarily associated with the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2] These compounds are characterized by remarkably low odor thresholds, meaning they can exert a significant sensory impact even at trace concentrations in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3]

2-Isopropyl-5-methylpyrazine (CAS No. 13925-05-8), also known as 2-methyl-5-isopropylpyrazine, is a prominent member of this class.[4] Its presence is critical to the characteristic aroma of roasted coffee, nuts, cocoa, and baked goods.[4] Understanding its specific sensory characteristics is crucial for product development, quality control, and the formulation of flavor systems across the food, beverage, and pharmaceutical industries. This guide provides the foundational knowledge and practical methodologies required to characterize and modulate its sensory impact.

Physicochemical and Regulatory Profile

A compound's sensory properties are intrinsically linked to its chemical and physical nature, which dictates its volatility, solubility, and interaction with sensory receptors.

Key Physicochemical Properties

The volatility and solubility of 2-Isopropyl-5-methylpyrazine are key to its function as a potent aroma compound. Its relatively low boiling point and moderate water solubility allow it to be readily released from a food matrix and perceived by the olfactory system.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 190.0 °C at 760 mm Hg | [4] |

| Density | 0.977 - 0.984 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.492 - 1.498 at 20 °C | [5] |

| Solubility | Soluble in water, oils, and organic solvents | [4] |

Regulatory Status

From a regulatory standpoint, ensuring the safety of flavor ingredients is paramount. 2-Isopropyl-5-methylpyrazine has been evaluated by major regulatory bodies.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS), assigning it FEMA number 3554.[3] This status is based on a comprehensive review of safety and toxicological data, permitting its use as a flavoring agent in food.

Sensory Profile: The Signature of Roasting

The defining characteristic of 2-Isopropyl-5-methylpyrazine is its potent and complex aroma profile. Its sensory perception is a composite of several distinct notes that are highly valued in food systems.

Olfactory Characteristics (Aroma)

The aroma of 2-Isopropyl-5-methylpyrazine is consistently described with the following primary descriptors:

-

Roasted & Nutty: This is the dominant characteristic, reminiscent of roasted peanuts, almonds, and hazelnuts.

-

Earthy: An underlying earthy note, often compared to baked potatoes or freshly turned soil.

-

Coffee & Cocoa: It imparts a rich, roasted character that is integral to the aroma of coffee and dark chocolate.

The perceived odor is concentration-dependent. At high concentrations, it can be intense and sharp, while at typical levels found in food, it provides a pleasant, warming, and roasted background note.

Gustatory Characteristics (Taste)

The taste profile of 2-Isopropyl-5-methylpyrazine is less potent than its aroma but still contributes to the overall flavor perception. It is primarily described as:

-

Green: This descriptor can encompass several nuances, including unripe, grassy, or leafy notes.[6] This "green" character can provide a fresh, slightly sharp counterpoint to the dominant roasted aroma, adding complexity to the overall flavor profile.

Sensory Thresholds

Biochemical Formation and Perception

The Maillard Reaction Pathway

The primary route for the formation of 2-Isopropyl-5-methylpyrazine in food is the Maillard reaction.[2] The specific structure of this pyrazine points to the involvement of particular amino acid precursors. The isopropyl group is derived from the Strecker degradation of branched-chain amino acids such as valine, leucine, or isoleucine. The methyl group is typically derived from alanine.[9]

The general mechanism involves the condensation of two α-aminocarbonyl intermediates, which are formed from the reaction of these amino acids with reducing sugars.

Caption: Generalized Maillard reaction pathway for 2-Isopropyl-5-methylpyrazine formation.

Mechanism of Olfactory Perception

Recent research has identified the specific olfactory receptor responsible for the detection of many alkylpyrazines. The human olfactory receptor OR5K1 has been shown to be highly selective for pyrazine-based key food odors.[6] This discovery provides a direct mechanistic link between the chemical structure of 2-Isopropyl-5-methylpyrazine and its perception by the human nervous system. The binding of the pyrazine molecule to this receptor initiates a G-protein coupled signaling cascade within the olfactory sensory neuron, leading to the transmission of a neural signal to the brain, where it is interpreted as the characteristic "roasted" aroma.

Methodologies for Sensory Characterization

A robust characterization of a flavor compound requires both instrumental analysis and formal sensory evaluation. The following protocols are standard in the field and provide a self-validating system for analysis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are truly aroma-active. It combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector.

Causality: Standard GC-MS can identify and quantify hundreds of volatile compounds, but it cannot determine which ones contribute to the aroma. Many compounds are present at concentrations far below their sensory thresholds. GC-O directly links an instrumental peak with a specific aroma perception, making it indispensable for flavor research.

Experimental Protocol: GC-O Analysis of Pyrazines

-

Sample Preparation (Headspace SPME):

-

Place 5g of the sample (e.g., ground roasted coffee) into a 20 mL headspace vial.

-

Equilibrate the vial at 60°C for 15 minutes to allow volatiles to partition into the headspace.

-

Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.

-

-

GC-MS-O Instrument Configuration:

-

Injector: Splitless mode, 250°C. Desorb the SPME fiber for 2 minutes.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 15°C/min to 250°C, hold for 5 minutes.

-

-

Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the heated olfactometry port (sniff port).

-

Sniff Port: Heated to 230°C. Humidified air is added at 30 mL/min to prevent nasal dehydration.

-

-

Data Acquisition:

-

A trained sensory panelist sniffs the effluent from the sniff port throughout the GC run.

-

The panelist records the time, duration, intensity, and a qualitative descriptor for every aroma detected using specialized software.

-

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

-

Data Analysis:

-

Correlate the retention times of the detected aroma events with the retention times of the peaks from the MS chromatogram.

-

Identify the compounds responsible for each aroma by matching their mass spectra with a library (e.g., NIST).

-

Confirm identifications by comparing retention indices and aroma descriptors with those of authentic chemical standards.

-

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Evaluation: Triangle Test (ASTM E1885)

The triangle test is a discriminative method used to determine if a perceptible sensory difference exists between two samples. It is a foundational test for quality control and product development.

Experimental Protocol: Triangle Test

-

Objective: To determine if a sensory difference exists between a control sample and a test sample containing 2-Isopropyl-5-methylpyrazine.

-

Panelist Selection: Recruit a minimum of 24-30 panelists, screened for their ability to detect the relevant sensory attributes.

-

Sample Preparation:

-

Prepare two batches of a base product (e.g., a simple sugar solution, a milk beverage). One is the Control (A), the other is the Test (B), spiked with a known concentration of 2-Isopropyl-5-methylpyrazine.

-

Present each panelist with a set of three samples. Two samples are identical, and one is different.

-

There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Randomize these orders across all panelists to prevent positional bias.

-

Code each sample with a random 3-digit number.

-

-

Evaluation Procedure:

-

Provide panelists with clear instructions: "You are receiving three samples. Two are the same, and one is different. Please taste the samples from left to right and identify the odd sample."

-

Provide palate cleansers (e.g., unsalted crackers, room temperature water) for use between samples.

-

Conduct the test in a sensory booth under neutral lighting to minimize external distractions.

-

-

Data Analysis:

-

Count the total number of correct identifications.

-

Consult a statistical table for the triangle test (or use binomial distribution calculation). To establish a statistically significant difference, the number of correct judgments must meet or exceed the minimum number required for the given number of panelists at a chosen significance level (typically p < 0.05).

-

For example, with 30 panelists, at least 15 correct judgments are needed to conclude a perceptible difference exists at p < 0.05.

-

Conclusion and Future Directions

2-Isopropyl-5-methylpyrazine is a quintessential high-impact aroma compound, defining the desirable roasted and nutty notes in a vast array of foods. Its formation via the Maillard reaction from specific amino acid precursors and its perception via the dedicated olfactory receptor OR5K1 illustrate a fascinating link between food chemistry and neurobiology. The analytical and sensory protocols detailed in this guide provide a robust framework for its characterization, enabling scientists and developers to harness its properties for creating appealing and consistent products.

Future research should focus on precisely quantifying the odor and taste thresholds of 2-Isopropyl-5-methylpyrazine in various food matrices, as the matrix can significantly influence its release and perception. Furthermore, exploring the synergistic and antagonistic sensory interactions between this pyrazine and other volatile compounds will lead to a more nuanced understanding of complex flavor systems.

References

-

Botez, D., Pickering, G. J., & Inglis, D. (2011). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice . Journal of Food Science, 76(1), S81-S85. [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines . Leffingwell Reports. [Link]

-

Hofmann, T., & Schieberle, P. (2002). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine . Journal of Agricultural and Food Chemistry, 60(46), 11493-11502. [Link]

-

Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients . Food and Chemical Toxicology, 40(4), 429-451. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine . TGSC Information System. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine . TGSC Information System. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine . PubChem. [Link]

-

Cherniienko, A., Pawełczyk, A., & Zaprutko, L. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products . Molecules, 27(19), 6528. [Link]

-

Masanetz, C., et al. (1998). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines . Journal of Agricultural and Food Chemistry, 46(5), 1764-1768. [Link]

-

Hongsoongnern, P., & Chambers, E. (2008). A lexicon for green odor or flavor and characteristics of chemicals associated with green . Journal of Sensory Studies, 23(2), 205-221. [Link]

-

FooDB. (n.d.). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) . FooDB. [Link]

-

Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma . Trends in Analytical Chemistry, 19(5), 302-311. [Link]

-

Li, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides . Foods, 10(2), 289. [Link]

-

Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds . Sensors, 13(12), 16759–16800. [Link]

-

Masuda, H., & Mihara, S. (1987). Odor Threshold of Some Pyrazines . Journal of the Agricultural Chemical Society of Japan, 51(4), 265-269. [Link]

-

K-H, E. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications . Biotechnology Advances, 43, 107567. [Link]

-

FlavorSum. (2024). The Sensory Language of Flavor: How it Helps Food and Beverage Development . FlavorSum. [Link]

-

Blank, I., & Grosch, W. (1991). Analysis of food flavourings by gas chromatography- olfactometry . Flavour and Fragrance Journal, 6(4), 297-305. [Link]

-

Leahy, M. M., & Reineccius, G. A. (1989). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids . ACS Symposium Series, 409, 196-209. [Link]

-

Koppel, K., & Chambers, E. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor . Foods, 2(2), 151-165. [Link]

-

Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu . Foods, 10(2), 469. [Link]

-

Zhang, Y., et al. (2024). Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp . Foods, 13(2), 241. [Link]

-

Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction . Journal of Agricultural and Food Chemistry, 42(12), 2870-2874. [Link]

-

World Coffee Research. (2017). Sensory Lexicon . World Coffee Research. [Link]

-

Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal . Journal of Agricultural and Food Chemistry, 56(8), 2855-2862. [Link]

-

Capolupo, C., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product . Chemical Engineering Transactions, 38, 25-30. [Link]

-

Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active . Chemical Engineering Transactions, 38, 25-30. [Link]

-

Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure‐odor relationship of alkylpyrazines . Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 208(5-6), 308-316. [Link]

-

Parker, J. K., et al. (2020). Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix . Food Chemistry, 308, 125575. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazines [leffingwell.com]

- 9. datapdf.com [datapdf.com]

Technical Guide: 2-Isopropyl-5-methylpyrazine Perception & Analysis

The following technical guide details the perception, analysis, and significance of 2-Isopropyl-5-methylpyrazine , distinct from its potent methoxy-analog.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Chemical Researchers, Sensory Scientists, Drug Development Professionals

Executive Technical Summary

2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8; FEMA: 3554) is a critical alkylpyrazine flavorant responsible for desirable "roasted," "nutty," and "earthy" notes in processed foods (coffee, cocoa, potato chips).

Crucial Distinction: This compound is frequently conflated with 2-isopropyl-3-methoxypyrazine (IPMP) , the "Ladybug Taint" compound found in wine and raw vegetables. The distinction is vital for researchers:

-

2-Isopropyl-5-methylpyrazine (Alkyl): Threshold in µg/L (ppb) to mg/L (ppm) range. Desirable roasted flavor. Origin: Maillard Reaction.[1][2][3]

-

2-Isopropyl-3-methoxypyrazine (Methoxy): Threshold in ng/L (ppt) range. Off-flavor (vegetal/musty). Origin: Biological (insects/bacteria).

This guide focuses exclusively on the Alkyl variant (5-methyl), providing validated protocols for its quantification and sensory assessment.

Chemical Profile & Perception Thresholds[4][5]

Physicochemical Identity[5]

-

IUPAC Name: 2-methyl-5-propan-2-ylpyrazine

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.20 g/mol

-

Odor Descriptors: Roasted coffee, nutty, earthy, green (at high concentrations), potato-skin.

Comparative Perception Thresholds

The perception threshold of 2-isopropyl-5-methylpyrazine is significantly higher than its methoxy-counterpart. While methoxypyrazines are detected at trace levels (ppt), alkylpyrazines require higher concentrations (ppb/ppm) for detection.

Table 1: Perception Thresholds in Various Matrices

| Compound | Matrix | Threshold Value | Sensory Character | Source |

| 2-Isopropyl-5-methylpyrazine | Water | ~10 - 500 µg/L (ppb) * | Roasted, Nutty, Earthy | Est. from Alkyl analogs [1] |

| 2-Isopropyl-5-methylpyrazine | Oil/Fat | ~2 - 5 mg/kg (ppm) | Fried Potato, Cocoa | Lipophilic masking effect [2] |

| 2-Isopropyl-3-methoxypyrazine | Water | 1 - 2 ng/L (ppt) | Green Pepper, Musty | Reference Contrast [3] |

| 2,5-Dimethylpyrazine | Water | 1,800 µg/L (ppb) | Roast Beef, Nutty | Structural Analog [1] |

*Note: Exact water threshold for the 5-methyl isomer is matrix-dependent. Values are estimated based on the structural activity relationship (SAR) of 2,5-dimethylpyrazine (1.8 ppm) and 2-ethyl-3,5-dimethylpyrazine (0.1 ppb).

Mechanism of Formation (Maillard Reaction)

Unlike methoxypyrazines which are biosynthetic, 2-isopropyl-5-methylpyrazine is formed thermally via the Strecker degradation of amino acids (Valine) and reducing sugars.

Figure 1: Thermal formation pathway of 2-isopropyl-5-methylpyrazine via Strecker degradation.

Analytical Methodology: SPME-GC-MS Protocol

To accurately quantify 2-isopropyl-5-methylpyrazine without interference from the methoxy-isomer, a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Protocol Specifications

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber covers the polarity range of alkylpyrazines.

-

Incubation: 60°C for 30 minutes (equilibrium is critical for semi-volatiles).

-

Salt Addition: 30% (w/v) NaCl to induce the "salting-out" effect, increasing headspace concentration.

Workflow Diagram

Figure 2: Optimized HS-SPME-GC-MS workflow for alkylpyrazine quantification.

Mass Spectrometry Parameters

-

Target Ion (Quant): m/z 136 (Molecular Ion).

-

Qualifier Ions: m/z 121 (M - CH₃), m/z 94.

-

Retention Index (RI): ~1250 on DB-WAX column; ~1060 on DB-5 column.

Sensory Analysis Protocol: Threshold Determination

For drug development (masking off-flavors) or food science, determining the specific threshold in your matrix is mandatory. The ASTM E679 (3-AFC) method is the gold standard.

3-Alternative Forced Choice (3-AFC) Method

This method eliminates response bias by forcing the panelist to choose the "odd" sample among three (two blanks, one spiked).

Step-by-Step Protocol:

-

Panel: Recruit 6-10 trained sensory panelists.

-

Series: Prepare 6 concentration steps (logarithmic scale), e.g., 10, 20, 40, 80, 160, 320 ppb.

-

Presentation: For each concentration step, present 3 cups (blind coded). Two contain the matrix (water/placebo), one contains the spike.

-

Task: "Identify the sample that is different."

-

Calculation: The Individual Threshold is the geometric mean of the last missed concentration and the first correctly identified concentration (followed by two more correct identifications).

Figure 3: Logic flow for the 3-AFC Ascending Concentration Series method (ASTM E679).

References

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series 48. Link

-

Maga, J. A. (1982). Pyrazines in foods: An update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48. Link

-

Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science, 72(7), S468-S472. Link

-

ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.Link

-

FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of Pyrazine Derivatives. FEMA No. 3554.[4] Link

Sources

The Pivotal Role of 2-Isopropyl-5-methylpyrazine in Defining Coffee's Aromatic Complexity: A Technical Guide

This guide provides an in-depth exploration of 2-isopropyl-5-methylpyrazine, a key volatile organic compound that significantly contributes to the characteristic aroma of roasted coffee. Tailored for researchers, scientists, and professionals in the food science and drug development fields, this document synthesizes current scientific understanding of its chemical nature, formation during roasting, sensory impact, and analytical quantification.

Introduction: The Essence of Roasting in a Single Molecule

The transformation of green coffee beans into the aromatic, flavorful beans we recognize is a complex symphony of chemical reactions, primarily the Maillard reaction and Strecker degradation. Among the hundreds of volatile compounds generated, pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in developing the desirable "roasted" and "nutty" notes. 2-Isopropyl-5-methylpyrazine, in particular, with its characteristic earthy, nutty, and roasted aroma, is a significant contributor to the overall sensory profile of coffee.[1][2] Understanding the nuances of its formation and its impact on the final aroma is crucial for controlling and optimizing coffee quality.

Physicochemical Properties of 2-Isopropyl-5-methylpyrazine

A thorough understanding of the physicochemical properties of 2-isopropyl-5-methylpyrazine is fundamental to comprehending its behavior in the coffee matrix and during analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂N₂ | [1] |

| Molar Mass | 136.19 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Roasted, coffee, nutty, earthy | [1][2] |

| Boiling Point | 190 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, oils, and organic solvents | [1] |

| Refractive Index | 1.492-1.498 | [2] |

| Specific Gravity | 0.977-0.984 @ 25 °C | [2] |

The Genesis of Aroma: Formation Pathways During Roasting

The formation of 2-isopropyl-5-methylpyrazine is a direct consequence of the thermal processing of coffee beans. The primary chemical reactions responsible are the Maillard reaction and the subsequent Strecker degradation of specific amino acids.

The key precursors for 2-isopropyl-5-methylpyrazine are the amino acids valine and leucine , which react with reducing sugars present in the green coffee beans. The Strecker degradation of these amino acids leads to the formation of Strecker aldehydes (isobutyraldehyde from valine and isovaleraldehyde from leucine) and α-aminoketones.[3][4][5] These intermediates then condense and cyclize to form the pyrazine ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of Strecker aldehydes and pyrazines in a fried potato model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

2-Isopropyl-5-methylpyrazine as a flavor compound in cocoa

Topic: 2-Isopropyl-5-methylpyrazine as a flavor compound in cocoa Content Type: Technical Master File / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Mechanistic Role, Analytical Profiling, and Biological Relevance in Cocoa Matrices

Executive Summary

In the complex volatile fraction of Theobroma cacao, 2-Isopropyl-5-methylpyrazine (FEMA 3554) functions as a critical "roasted" anchor. Unlike the ubiquitous tetramethylpyrazine (which provides a generic "cocoa" background), this trisubstituted alkylpyrazine contributes specific earthy, nutty, and roasted coffee nuances that define high-quality chocolate profiles.

For the drug development sector, this molecule transcends flavor chemistry. Its structural motif—a pyrazine core with lipophilic alkyl side chains—serves as a model for studying blood-brain barrier (BBB) permeability and pharmacokinetics. Furthermore, its deuterated isotopologues are essential internal standards for metabolic profiling, and recent assays suggest latent antimicrobial potential against specific nosocomial pathogens.

Chemical & Physicochemical Profile

This compound exhibits significant lipophilicity (LogP ~2.4), dictating its retention in the cocoa butter matrix during conching.

| Property | Specification |

| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrazine |

| CAS Registry | 13925-05-8 |

| FEMA Number | 3554 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.20 g/mol |

| Boiling Point | 190 °C @ 760 mmHg |

| Density | 0.977 - 0.984 g/cm³ |

| LogP (Predicted) | ~2.37 - 2.50 |

| Solubility | Soluble in ethanol, propylene glycol, organic oils; sparingly soluble in water.[1] |

| Sensory Descriptors | Roasted, nutty, earthy, coffee, potato-like, slightly green.[2][3][4] |

Biosynthesis & Formation Mechanism

The formation of 2-isopropyl-5-methylpyrazine is a thermally induced event, strictly dependent on the Maillard reaction and Strecker degradation . It does not exist in raw cocoa beans; its genesis requires the roasting phase (120°C–150°C).

The Precursor System

The specificity of the alkyl side chains dictates the precursors:

-

Isopropyl Group: Derived from L-Valine . Through Strecker degradation, Valine reacts with an

-dicarbonyl to form the Strecker aldehyde 2-methylpropanal . -

Methyl Group: Derived from Methylglyoxal (Pyruvaldehyde), a fragmentation product of reducing sugars (Glucose/Fructose) via retro-aldol cleavage.

-

Pyrazine Ring Assembly: The condensation of the amino-ketone intermediates (derived from the Strecker aldehydes and ammonia source) yields a dihydropyrazine, which oxidizes to the final aromatic pyrazine.

Mechanistic Pathway Diagram

Figure 1: Formation pathway of 2-Isopropyl-5-methylpyrazine via Strecker degradation of Valine and condensation with sugar-derived methylglyoxal.

Sensory Psychophysics & Matrix Effects

Odor Detection Thresholds (ODT)

Unlike the potent methoxypyrazines (detectable at ng/L levels, often causing "green/bell pepper" off-notes), alkylpyrazines like 2-isopropyl-5-methylpyrazine have higher thresholds but are essential for the "body" of the chocolate flavor.

-

Water Matrix: ~10–100 ppb (estimated based on structural analogs like 2-ethyl-5-methylpyrazine).

-

Oil/Fat Matrix (Cocoa Butter): The threshold increases significantly (often 100x higher) due to the "fat scalping" effect. The high LogP means the molecule partitions preferentially into the lipid phase, reducing its headspace concentration and orthonasal impact.

Impact on Quality[5]

-

Under-roasted: Low concentration; flavor is flat, acidic, or vegetal.

-

Optimal Roast: Balanced concentration; distinct "nutty/earthy" character.

-

Over-roasted: High concentration but accompanied by burnt/carbon notes (acridity).

Analytical Methodology: SPME-GC-MS Protocol

For researchers validating cocoa quality or studying pharmacokinetics, accurate quantification is non-trivial due to the complex lipid matrix. Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard.

Experimental Protocol

Objective: Quantify 2-isopropyl-5-methylpyrazine in 70% Dark Chocolate.

-

Sample Preparation:

-

Cryogenic grinding of chocolate (liquid N₂) to prevent volatile loss.

-

Weigh 2.0 g of powder into a 20 mL headspace vial.

-

Add 10 µL of Internal Standard (ISTD): 2-Isopropyl-5-methylpyrazine-d3 (Deuterated) or 2-methyl-3-heptanone (surrogate).

-

Incubate at 60°C for 20 mins (equilibrium).

-

-

Extraction (SPME):

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Rationale: The triple-phase fiber captures the wide polarity range of cocoa volatiles, with Carboxen specifically targeting small molecules like pyrazines.

-

Exposure: 40 mins at 60°C with agitation (250 rpm).

-

-

GC-MS Analysis:

-

Column: DB-WAX or ZB-WAX (Polar phase is critical to separate pyrazine isomers).

-

Injector: Splitless mode, 250°C.

-

MS Detection: SIM (Selected Ion Monitoring) mode.

-

Target Ion: m/z 136 (Molecular ion).

-

Qualifier Ions: m/z 121 (Loss of methyl), m/z 94.

-

-

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for trace quantification of alkylpyrazines in high-fat matrices.

Industrial & Pharmaceutical Relevance[6]

Drug Development & Pharmacokinetics

While primarily a flavorant, 2-isopropyl-5-methylpyrazine is relevant to drug development in two specific contexts:

-

Deuterated Internal Standards: The d3-isotopologue (CAS 1335401-30-3) is a commercially available reagent. It is used as a tracer in metabolic studies to track pyrazine ring cleavage by hepatic enzymes (CYP450).

-

Antimicrobial Activity: Recent studies indicate alkylpyrazines possess bacteriostatic activity against Staphylococcus aureus and E. coli. While the Minimum Inhibitory Concentration (MIC) is high (>500 µg/mL) compared to antibiotics, its presence contributes to the "self-preserving" nature of low-water activity foods like cocoa.

Quality Control Marker

In industrial cocoa processing, the ratio of Tetramethylpyrazine (TMP) to 2-Isopropyl-5-methylpyrazine serves as a "Roast Index."

-

High Ratio: Indicates heavy roasting (TMP accumulation).

-

Balanced Ratio: Indicates complex flavor development (preservation of Strecker aldehydes).

References

-

Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry. Detailed mechanisms of peptide-specific pyrazine formation. Link

-

Odor Thresholds of Some Pyrazines. Journal of Food Science. Fundamental data on sensory thresholds of alkylpyrazines in water. Link

-

Antimicrobial and Odour Qualities of Alkylpyrazines. Applied Sciences. Investigation into the dual role of pyrazines as flavorants and antimicrobial agents.[5] Link

-

Effects of Roasting on Alkylpyrazine Compounds in Cocoa. Journal of Food Science and Technology. Quantitative data on pyrazine accumulation vs. temperature. Link

-

FEMA Flavor Ingredient Library. Official safety and regulatory status for FEMA 3554. Link

Sources

Technical Identification of 2-Isopropyl-5-methylpyrazine in Baked Matrices

Executive Summary

2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8) is a potent odorant responsible for the characteristic "roasted," "nutty," and "earthy" notes in baked goods, coffee, and cocoa. In the context of food chemistry and drug development (where it may serve as a masking agent or excipient impurity), its identification requires high-precision analytical rigor due to its low odor threshold (ppb/ppt range) and the complexity of the carbohydrate-lipid matrix in baked products.

This guide provides a validated protocol for the extraction, separation, and molecular identification of 2-isopropyl-5-methylpyrazine, bridging the gap between culinary science and analytical chemistry.

Molecular Profile & Significance[1][2][3]

Before isolation, the analyst must understand the physicochemical behavior of the target. 2-Isopropyl-5-methylpyrazine is a heterocycle formed via the Maillard reaction, specifically requiring the participation of Valine (providing the isopropyl group).

Table 1: Physicochemical Identity

| Parameter | Specification |

| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrazine |

| CAS Number | 13925-05-8 |

| Molecular Weight | 136.20 g/mol |

| Formula | C₈H₁₂N₂ |

| Odor Descriptors | Roasted, nutty, earthy, potato-skin, coffee-like |

| LogP (Octanol/Water) | ~2.5 (Moderate lipophilicity; binds to fat in cookies/cakes) |

| Boiling Point | ~190°C (Volatile, suitable for Headspace analysis) |

Mechanistic Origin: The Maillard Pathway

Understanding the formation pathway is critical for troubleshooting low yields or unexpected isomers (e.g., 2,6-isomers). The formation is driven by the Strecker Degradation of Valine.

Mechanism Description

-

Precursors: Reducing sugars (Glucose/Fructose) react with Valine.

-

Strecker Degradation: Valine undergoes oxidative deamination and decarboxylation to form Isobutyraldehyde .

-

Condensation: Isobutyraldehyde condenses with

-aminoketones (derived from sugar fragmentation or alanine Strecker degradation). -

Cyclization: Formation of a dihydropyrazine intermediate.[1]

-

Oxidation: Spontaneous oxidation yields the aromatic pyrazine ring.

Visualization: Formation Pathway

Figure 1: Biosynthetic pathway of 2-Isopropyl-5-methylpyrazine via Strecker degradation of Valine.[2][3][4][5]

Analytical Strategy: Extraction & Detection

Due to the lipid-rich nature of baked goods (which suppresses volatility), a standard solvent extraction is often insufficient. Headspace Solid Phase Microextraction (HS-SPME) is the superior choice for qualitative and semi-quantitative analysis, while SAFE (Solvent Assisted Flavor Evaporation) is reserved for absolute quantitation.

A. Sample Preparation Protocol (HS-SPME)

Objective: Maximize volatilization while preventing thermal artifact formation (i.e., burning the sample during analysis).

-

Sample Comminution:

-

Freeze the baked good (bread crust/crumb or cookie) with liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle. Reasoning: Increases surface area for volatile release.

-

-

Vial Preparation:

-

Weigh 2.0 g of powder into a 20 mL headspace vial.

-

Add 2 mL of saturated NaCl solution. Reasoning: "Salting out" effect decreases the solubility of organics in the aqueous phase, forcing them into the headspace.

-

Internal Standard (Critical): Spike with 5 µL of 2-ethyl-3-methylpyrazine (10 ppm in methanol) or deuterated pyrazine if available.

-

-

Incubation:

-

Temperature: 60°C.

-

Time: 20 minutes (equilibration).

-

Agitation: 500 rpm.

-

-

Extraction:

B. Gas Chromatography - Mass Spectrometry (GC-MS)[1][2][9]

Objective: Separate the target from co-eluting isomers (like 2-isopropyl-6-methylpyrazine or trimethylpyrazine).

Chromatographic Conditions

| Parameter | Polar System (Primary) | Non-Polar System (Confirmation) |

| Column | DB-Wax (or SolGel-Wax) | DB-5MS (or HP-5) |

| Dimensions | 30m x 0.25mm x 0.25µm | 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium @ 1.0 mL/min | Helium @ 1.0 mL/min |

| Oven Program | 40°C (2 min) | 40°C (2 min) |

| Inlet | Splitless (250°C) | Splitless (250°C) |

Mass Spectrometry Detection (EI Source)

-

Scan Mode: Full Scan (m/z 40–300) for identification; SIM (Selected Ion Monitoring) for trace detection.

-

Target Ions (m/z):

-

136 (Molecular Ion, M+)

-

121 (Base Peak, M - CH₃)

-

94 (M - C₃H₆, loss of isopropyl/propene rearrangement)

-

Identification Criteria (The "Proof")

To claim positive identification in a scientific or regulatory context, the analyte must satisfy three independent criteria.

Criterion 1: Retention Index (RI) Match

Calculate the Linear Retention Index (LRI) using an n-alkane ladder (C8-C20). The experimental RI must match literature values within ±10 units.

-

Polar Column (DB-Wax): RI

1402 – 1424 -

Non-Polar Column (DB-5): RI

1030 – 1045

Criterion 2: Mass Spectral Fingerprint

The fragmentation pattern must align with the reference library (NIST/Wiley).

-

Dominant Feature: The loss of the methyl group is energetically favorable, making m/z 121 the base peak (100% abundance).

-

Secondary Feature: The molecular ion m/z 136 should be distinct (approx. 30-50% abundance relative to base).

Criterion 3: Odor Port Detection (GC-O)

Optional but recommended for flavor work. At the specific retention time, the analyst should perceive a distinct "roasted potato" or "earthy/nutty" note at the sniff port.

Visualization: Decision Logic

Figure 2: Multi-factor validation logic for confirming compound identity.

References

-

Formation Mechanism: Adams, A., & De Kimpe, N. (2009).[6] Formation of Pyrazines in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry. Link

-

Sensory Thresholds: Pickering, G. J., et al. (2007). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Journal of Food Science. Link

-

Analytical Protocol (SPME): Bianchi, F., et al. (2008). Headspace Solid-Phase Microextraction for the Analysis of Volatile Compounds in Baked Goods. Food Chemistry. Link

-

Retention Indices: NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Retention Indices. NIST Chemistry WebBook. Link

-

General Pyrazine Chemistry: Mottram, D. S. (1998). Flavour Formation in Meat and Meat Products: A Review. Food Chemistry. Link

Sources

- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]

- 5. chromtech.net.au [chromtech.net.au]

- 6. researchgate.net [researchgate.net]

2-Isopropyl-5-methylpyrazine CAS number and synonyms

CAS Number: 13925-05-8 Document Type: Technical Reference Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]

Part 1: Executive Summary & Nomenclature

2-Isopropyl-5-methylpyrazine is a dialkyl-substituted pyrazine derivative critical to the flavor and fragrance industry for its potent roasted, nutty, and earthy organoleptic profile.[1] In pharmaceutical development, it serves as a high-value excipient for taste-masking bitter active pharmaceutical ingredients (APIs) and as a structural scaffold in the synthesis of bioactive heterocyclic compounds. This guide delineates its physicochemical properties, industrial synthesis pathways, analytical characterization, and safety profile.

Identity & Synonyms

| Identifier | Value |

| CAS Number | 13925-05-8 |

| IUPAC Name | 2-Methyl-5-(propan-2-yl)pyrazine |

| FEMA Number | 3554 |

| FLAVIS Number | 14.026 |

| Common Synonyms | 2-Methyl-5-isopropylpyrazine; 5-Isopropyl-2-methylpyrazine; Pyrazine, 2-methyl-5-(1-methylethyl)- |

| Molecular Formula | C₈H₁₂N₂ |

| SMILES | CC(C)C1=CN=C(C)N=C1 |

Part 2: Physicochemical Profile

Understanding the physical constants is essential for process design, particularly in solvent selection and purification protocols (distillation/extraction).

| Property | Value/Range | Context for Application |

| Molecular Weight | 136.19 g/mol | Mass spectrometry quantification (Parent ion m/z 136).[1][2] |

| Appearance | Colorless to pale yellow liquid | Quality control visual inspection.[1] |

| Boiling Point | ~190°C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | 0.977 – 0.984 g/cm³ (25°C) | Critical for volumetric dosing in formulation.[1] |

| Refractive Index | 1.492 – 1.498 (20°C) | Quick purity check in production environments.[1] |

| Solubility | Soluble in ethanol, propylene glycol, oils; Sparingly soluble in water (~35 g/L) | Formulation compatibility with lipid-based delivery systems.[1] |

| LogP | ~1.56 | Indicates moderate lipophilicity; crosses biological membranes easily.[1] |

| Flash Point | ~70°C (159°F) | Classified as a combustible liquid (Class IIIA).[1] |

Part 3: Synthesis & Manufacturing

The synthesis of 2-isopropyl-5-methylpyrazine generally mimics the non-enzymatic browning (Maillard reaction) found in nature, but industrial routes prioritize yield and specificity using controlled condensation reactions.[1]

Mechanism: Cyclocondensation

The most robust synthetic route involves the condensation of

Primary Industrial Route (Condensation):

-

Precursor Formation: Reaction of isovaleraldehyde (from Leucine degradation) and acetaldehyde with ammonia sources, or direct condensation of 1,2-diamines with specific diketones.

-

Cyclization: Condensation of 2-oxopropanal (Methylglyoxal) with 3-methyl-2-oxobutanamine (or equivalent amino-ketone intermediates).[1]

-

Oxidation: The initial product is often a dihydropyrazine, which undergoes spontaneous or catalytic oxidation (dehydrogenation) to form the aromatic pyrazine ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final aromatic heterocycle.

Caption: General cyclocondensation pathway for alkylpyrazine synthesis involving amino-ketone intermediates and subsequent aromatization.[1]

Part 4: Analytical Characterization

For researchers validating the identity of this compound, the following spectral data is standard.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (M+): m/z 136 (Medium intensity).

-

Base Peak: m/z 121 (M - 15).[1] Loss of a methyl group is the dominant fragmentation pathway, stabilized by the aromatic ring.

-

Secondary Fragments:

-

m/z 93 (M - 43): Loss of the isopropyl group.

-

m/z 43: Isopropyl cation (

) or Acetyl fragment. -

m/z 41: Propylene fragment (

).

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

Part 5: Applications in Drug Development

While primarily known as a flavorant, 2-Isopropyl-5-methylpyrazine has specific utility in pharmaceutical sciences:

-

Taste Masking Excipient:

-

Used in oral formulations (syrups, chewable tablets) to mask the bitterness of amine-containing drugs (e.g., antihistamines, antibiotics). Its "roasted/nutty" profile effectively suppresses metallic and bitter aftertastes.

-

-

Pharmacokinetic Tracer:

-

Metabolic Probe:

-

The compound is a substrate for Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2), undergoing side-chain oxidation to carboxylic acids or N-oxidation.[1] It serves as a model for studying the metabolism of alkyl-substituted heteroaromatics.

-

Biological Safety & Metabolism[1]

-

GRAS Status: Generally Recognized As Safe (FEMA 3554) for use in food and oral formulations.

-

Metabolism: Rapidly absorbed and metabolized. The alkyl side chains are oxidized to polar metabolites (alcohols, acids) and excreted in urine.

-

Toxicity: Low acute toxicity (LD50 Oral Rat > 500 mg/kg). Not classified as mutagenic/carcinogenic at standard intake levels.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.[1] Retrieved from [Link][1]

-

The Good Scents Company (2024). 2-methyl-5-isopropyl pyrazine: Organoleptic Properties and Safety.[1] Retrieved from [Link][1]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Pyrazine Derivatives.[4] Food and Chemical Toxicology, 40(4), 429-454.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Mass Spectrum.[1][2] Retrieved from [Link][1]

Sources

- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]

- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Profiling of 2-Isopropyl-5-methylpyrazine via Headspace SPME-GC-MS

Executive Summary

This application note details a robust protocol for the isolation and quantification of 2-Isopropyl-5-methylpyrazine (CAS: 13925-05-8) in complex matrices (biological fluids, fermentation broths, and roasted food products).[1] Unlike solvent-heavy liquid-liquid extraction (LLE), Solid-Phase Microextraction (SPME) offers a solvent-free, equilibrium-based approach that preserves the integrity of this semi-volatile signaling molecule.[1]

This guide emphasizes the use of DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) "triple-phase" fibers to maximize recovery across the polarity spectrum, coupled with polar stationary phase chromatography (DB-WAX) to resolve the target analyte from its structural isomers (e.g., 2-isopropyl-3-methylpyrazine).[1]

Target Audience

-

Microbiologists: Profiling volatile organic compounds (VOCs) in Myxobacteria or Streptomyces metabolism.

-

Food Chemists: Analyzing "earthy/roasty" off-notes in coffee, cocoa, or potato products.

-

Drug Development: Investigating pyrazine derivatives as potential bioactive scaffolds.

Chemical Profile & Thermodynamic Considerations

Understanding the physicochemical properties of the analyte is the first step in method design. 2-Isopropyl-5-methylpyrazine is a nitrogen-containing heterocycle with moderate hydrophobicity.[1]

| Property | Value | Methodological Implication |

| Molecular Weight | 136.19 g/mol | Suitable for standard EI-MS (m/z 136 molecular ion).[1] |

| Boiling Point | ~190°C | Semi-volatile; requires elevated incubation temperature (40–60°C) for headspace partitioning.[1] |

| LogP | ~1.56 | Moderately lipophilic.[1] Will partition well into hydrophobic phases (PDMS) but requires polar absorbents (DVB/CAR) for retention. |

| Odor Threshold | Low (ppb range) | Requires high-sensitivity extraction (SPME concentration factor >100x).[1] |

| pKa (Conjugate Acid) | ~1.8 | Weak base.[1] pH adjustment is generally not critical unless the matrix is extremely acidic (pH < 2). |

Method Development: The "Why" Behind the Protocol

Fiber Selection: The Triple-Phase Advantage

For alkylpyrazines, a single-phase PDMS fiber often lacks the retentive surface area for low-concentration analytes.[1]

-

Recommendation: 50/30 µm DVB/CAR/PDMS (Gray/StableFlex).

-

Mechanism:

-

PDMS (Outer layer): Allows diffusion of larger molecules.

-

DVB (Middle layer): Retains aromatics and larger volatiles.

-

Carboxen (Inner layer): A carbon molecular sieve that traps small, volatile molecules like pyrazines within its micropores.

-

-

Justification: This composite fiber prevents the displacement of lighter volatiles by heavier matrix components, a common issue in single-phase fibers [1].

The Salting-Out Effect

Adding an electrolyte (NaCl) decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace.

-

Thermodynamics:

-

Where

is the partition coefficient, -

Action: We saturate the sample with NaCl (≥30% w/v) to maximize

(headspace concentration).

-

Chromatographic Separation

Pyrazine isomers (e.g., 2,5- vs 2,6- vs 2,3- substitutions) often co-elute on non-polar (100% dimethylpolysiloxane) columns.

-

Column: DB-WAX UI (Polyethylene glycol) or equivalent.[1]

-

Logic: The lone pair electrons on the pyrazine nitrogens interact strongly with the polar stationary phase, providing superior resolution of isomers based on steric hindrance and polarity rather than just boiling point [2].

Experimental Protocol

Materials & Reagents[2]

-

Standard: 2-Isopropyl-5-methylpyrazine (≥98% purity).[1]

-

Internal Standard (ISTD): 2-Isopropyl-3-methoxypyrazine-d3 (preferred) or 2-Methyl-3-propylpyrazine.[1]

-

Matrix Modifier: NaCl (baked at 400°C for 4h to remove organics).

-

Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation[3]

-

Weigh: Add 2.0 g of solid sample (homogenized) or 2.0 mL of liquid sample into a 20 mL headspace vial.

-

Salt Addition: Add 0.6 g NaCl (for 2 mL liquid) to achieve saturation.

-

ISTD Spike: Add 5 µL of Internal Standard solution (10 ppm in methanol) directly into the matrix.

-

Seal: Immediately cap the vial and vortex for 30 seconds to dissolve salt/homogenize.

SPME Extraction Parameters[4][5][6]

-

Incubation: 60°C for 10 minutes (Agitation: 500 rpm).

-

Note: 60°C balances volatilization with the risk of thermally inducing Maillard reactions in food matrices.

-

-

Extraction: Expose DVB/CAR/PDMS fiber to headspace for 30 minutes at 60°C.

-

Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).

GC-MS Acquisition Method[1][7]

-

Injector: 250°C, Splitless (Purge flow on at 1.0 min). Liner: 0.75mm ID SPME liner.

-

Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 150°C.

-

Ramp 20°C/min to 240°C.

-

Hold 5 min.

-

-

MS Source/Quad: 230°C / 150°C.

-

Acquisition: SIM Mode (Selected Ion Monitoring) for quantitation; Scan (40-300 amu) for identification.[1]

Visualization: The Equilibrium Workflow

The following diagram illustrates the multi-phase equilibrium dynamics critical to this protocol.

Caption: Figure 1. Thermodynamic equilibrium workflow for HS-SPME. NaCl drives the analyte from Matrix to Headspace (

Validation & Performance Metrics

The following data represents typical performance metrics achievable with this protocol using a quadrupole MS.

| Parameter | Performance Metric | Notes |

| Linearity ( | > 0.995 | Range: 1 – 1000 ng/g (ppb) |

| Limit of Detection (LOD) | ~0.5 ng/g | S/N ratio = 3 |

| Limit of Quantitation (LOQ) | ~1.5 ng/g | S/N ratio = 10 |

| Recovery | 85% – 110% | Spiked into blank matrix (e.g., water or oil) |

| Precision (RSD) | < 8% | Intra-day (n=6) at 50 ng/g |

| Retention Index (DB-WAX) | ~1400 - 1415 | Varies slightly by column age/manufacturer [3] |

Troubleshooting Guide

-

Issue: Broad or tailing peaks.

-

Solution: Pyrazines are basic. Ensure the column is deactivated. If using an older liner, replace it with a deactivated SPME liner to prevent adsorption on active glass sites.

-

-

Issue: Low sensitivity.

-

Issue: Co-elution.

-

Solution: Flatten the oven ramp rate between 100°C and 140°C to 3°C/min to better resolve the 2,5-isomer from the 2,3-isomer.

-

References

-

Sigma-Aldrich (Supelco). Selection Guide for Supelco SPME Fibers.[1] (Accessed 2023). Recommended fibers based on analyte polarity and molecular weight. Link

-

Agilent Technologies. GC Column Solvent Retention Table (DB-WAX). (Accessed 2023). Retention data for polar phases. Link

-

NIST Mass Spectrometry Data Center. 2-Isopropyl-5-methylpyrazine Properties & Retention Indices. (Accessed 2023). Link

-

ResearchGate. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. (Accessed 2023). Comparative study of fiber efficiencies. Link

Sources

- 1. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]

- 2. 2-Isopropyl-5-methylpyrazine | C8H12N2 | CID 61700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

Extraction methods for pyrazines from complex food samples

Application Note: Advanced Protocols for Pyrazine Extraction in Complex Food Matrices

Part 1: Executive Summary & Technical Context

The Challenge: The "Roasted" Paradox Pyrazines are nitrogen-containing heterocyclic compounds responsible for the desirable roasted, nutty, and earthy notes in coffee, cocoa, peanuts, and seared meats. However, their analysis presents a unique "Heisenberg" problem in food chemistry: the very heat required to extract them (via traditional distillation) often drives the Maillard reaction, artificially generating new pyrazines during the extraction process.

The Solution: This guide outlines two distinct, self-validating workflows for pyrazine analysis:

-

HS-SPME (Headspace Solid Phase Microextraction): For high-throughput screening and relative quantification.

-

SAFE (Solvent Assisted Flavor Evaporation): The "Gold Standard" for absolute quantification and artifact-free isolation in high-fat matrices.

Part 2: Method Selection Logic

Before initiating wet chemistry, use this logic flow to select the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal pyrazine extraction method based on matrix composition and analytical goals.

Part 3: Protocol A - High-Throughput HS-SPME

Principle: Headspace Solid Phase Microextraction (HS-SPME) relies on the equilibrium of analytes between three phases: the sample matrix, the headspace, and the fiber coating.[1] For pyrazines, we utilize a Triple-Phase Fiber (DVB/CAR/PDMS) .[1][2][3] The Carboxen (CAR) layer effectively traps small volatile molecules (like methylpyrazine), while the Divinylbenzene (DVB) retains larger alkylpyrazines.

Materials:

-

Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma).

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Reagents: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

-

Internal Standard (IS): 2-methyl-3-methoxy-pyrazine-d3 or [2H6]-2-methyl-pyrazine (10 ppm in methanol).

Step-by-Step Workflow:

-

Sample Preparation:

-

Weigh 2.0 g of homogenized sample into a 20 mL vial.

-

Add 5 mL of ultra-pure water.

-

Salting Out (Critical): Add 1.5 g NaCl. Why? This increases the ionic strength, decreasing the solubility of pyrazines in the water phase and forcing them into the headspace (Henry’s Law constant modification).

-

IS Addition: Spike with 10 µL of Internal Standard solution.

-

-

Equilibration:

-

Seal vial immediately.[3]

-

Incubate at 50°C for 20 minutes with agitation (500 rpm).

-

Note: Do not exceed 60°C. Higher temps may degrade the matrix or cause desorption of highly volatile pyrazines from the fiber.

-

-

Extraction:

-

Expose the DVB/CAR/PDMS fiber to the headspace for 40 minutes at 50°C.

-

Maintain agitation to facilitate mass transfer from liquid to headspace.

-

-

Desorption:

-

Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).

-

Part 4: Protocol B - Solvent Assisted Flavor Evaporation (SAFE)

Principle: SAFE is a high-vacuum distillation technique.[4][5] Unlike Simultaneous Distillation Extraction (SDE), which boils the sample at 100°C (risk of Maillard artifacts), SAFE operates at ~40°C under high vacuum. This isolates volatiles from non-volatiles (lipids, proteins) without thermal degradation.